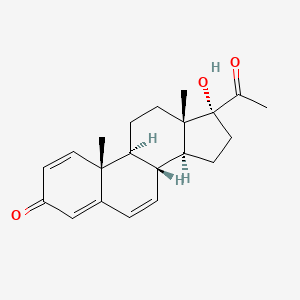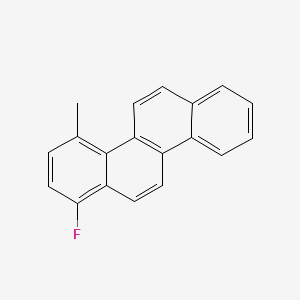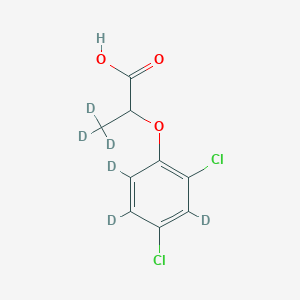![molecular formula C15H11F3N4O2S B15290151 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine CAS No. 51123-89-8](/img/structure/B15290151.png)
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine is a chemical compound known for its unique structure and properties. It belongs to the class of quinazolinediamines, which are characterized by a quinazoline ring system substituted with various functional groups. The presence of the trifluoromethyl group and the sulfonyl group in its structure imparts distinct chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific reaction conditions.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and as a tool to investigate the effects of specific functional groups on biological activity.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and sulfonyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the target pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyrimidinediamine
- 6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-pyridinediamine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the sulfonyl group contributes to its reactivity and binding affinity.
Eigenschaften
CAS-Nummer |
51123-89-8 |
|---|---|
Molekularformel |
C15H11F3N4O2S |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
6-[3-(trifluoromethyl)phenyl]sulfonylquinazoline-2,4-diamine |
InChI |
InChI=1S/C15H11F3N4O2S/c16-15(17,18)8-2-1-3-9(6-8)25(23,24)10-4-5-12-11(7-10)13(19)22-14(20)21-12/h1-7H,(H4,19,20,21,22) |
InChI-Schlüssel |
LMXPIDHKKSVTCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)
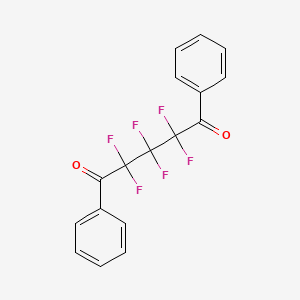
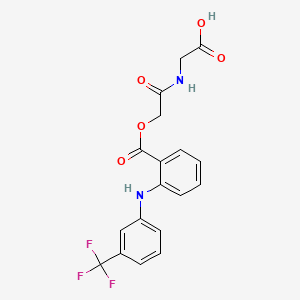
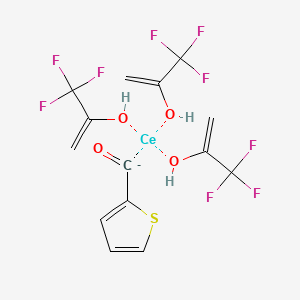
![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
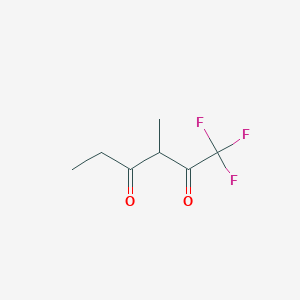
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
